molecular formula C13H10N6O B15102343 N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide

N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B15102343
M. Wt: 266.26 g/mol
InChI Key: YRONQHVQLDYPRI-UHFFFAOYSA-N
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Description

N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is a heterocyclic compound that features a tetrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-aminobenzonitrile with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. This intermediate is then reacted with 4-chloropyridine-3-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tetrazole and pyridine rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated reagents and strong bases like sodium hydride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π interactions. These interactions enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-tetrazol-5-yl)phenyl]benzamide
  • N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
  • N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-3-carboxamide

Uniqueness

N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is unique due to its specific arrangement of the tetrazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[2-(1H-tetrazol-1-yl)phenyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C13H9ClN6O
  • Molecular Weight : 300.7 g/mol
  • IUPAC Name : this compound

The presence of the tetrazole ring is crucial for its biological activity, influencing interactions with various biological targets.

1. Antitumor Activity

Research indicates that derivatives of this compound exhibit notable antitumor properties. A study demonstrated that certain derivatives showed moderate to excellent antitumor activity against cancer cell lines such as HT-29 and H460, with IC50 values significantly lower than established chemotherapeutics like sorafenib .

CompoundCell LineIC50 (µM)Comparison
10pHT-290.0845.1x better than Sorafenib (3.61 µM)
10pH4600.366.1x better than Sorafenib (2.19 µM)
10pMKN-450.972.4x better than Sorafenib (2.32 µM)

This suggests a promising avenue for developing new anticancer agents based on this scaffold.

2. G Protein-Coupled Receptor Modulation

This compound has been identified as an agonist for G protein-coupled receptor GPR35, which is implicated in pain and inflammatory responses. In vitro studies using dynamic mass redistribution assays showed that the compound can induce a dose-dependent response in cell lines expressing GPR35, indicating its potential as a therapeutic target for inflammatory diseases .

3. Antimicrobial Activity

Tetrazole-containing compounds have been reported to possess antimicrobial properties. A related study indicated that similar tetrazole compounds exhibited activity against various bacterial strains, including Bacillus subtilis and Pseudomonas aeruginosa, suggesting that this compound may also share these properties .

The mechanisms underlying the biological activities of this compound include:

  • Receptor Interaction : The compound modulates signaling pathways through its interaction with specific receptors, notably GPR35.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in tumor progression or inflammation, thus contributing to its antitumor and anti-inflammatory effects .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic contexts:

Study on Antitumor Effects

A series of derivatives were synthesized and tested for their antitumor efficacy, revealing that modifications to the tetrazole moiety could enhance activity against cancer cell lines while minimizing toxicity to normal cells .

GPR35 Agonism

Research utilizing dynamic mass redistribution assays confirmed that compounds similar to this compound can act as potent agonists for GPR35, providing insights into their potential use in treating metabolic disorders .

Properties

Molecular Formula

C13H10N6O

Molecular Weight

266.26 g/mol

IUPAC Name

N-[2-(tetrazol-1-yl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C13H10N6O/c20-13(10-5-7-14-8-6-10)16-11-3-1-2-4-12(11)19-9-15-17-18-19/h1-9H,(H,16,20)

InChI Key

YRONQHVQLDYPRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=NC=C2)N3C=NN=N3

Origin of Product

United States

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